2-Acetoxy-4-methylpyridine is a chemical compound with the molecular formula . It features a pyridine ring substituted with both an acetoxy group at the second position and a methyl group at the fourth position. This compound is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure can be represented as follows:
The compound exhibits properties typical of pyridine derivatives, including aromaticity and the ability to participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the acetoxy group.
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of 2-acetoxy-4-methylpyridine can be achieved through various methods:
2-Acetoxy-4-methylpyridine finds applications in various fields:
Several compounds share structural similarities with 2-acetoxy-4-methylpyridine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxy-4-methylpyridine | C₆H₇NO | Hydroxy group instead of acetoxy; potential for hydrogen bonding. |
| 4-Methylpyridine | C₅H₇N | Lacks functional groups; serves as a base structure for derivatization. |
| 3-Acetyl-4-methylpyridine | C₈H₉NO | Acetyl group at the third position; different reactivity profile. |
The uniqueness of 2-acetoxy-4-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity compared to similar compounds. The presence of both an acetoxy and a methyl group allows for diverse synthetic applications and potential therapeutic uses that may not be achievable with other derivatives.
The synthesis of 2-acetoxy-4-methylpyridine is linked to the broader development of functionalized pyridines, which have been synthesized through various acetylation and esterification methods since the mid-20th century. While specific historical milestones for this exact compound are limited in literature, its parent compound 4-methylpyridine has been industrially synthesized via the reaction of acetaldehyde and ammonia over oxide catalysts, a process established in the early industrial organic chemistry era. The acetoxy substitution at the 2-position is typically introduced through acetylation reactions of 2-hydroxypyridine derivatives or via esterification of 2-pyridinol analogs.
Pyridine derivatives exhibit significant positional isomerism due to the substitution possibilities at the 2-, 3-, and 4-positions on the ring. In 2-acetoxy-4-methylpyridine, the acetoxy group is ortho to the nitrogen atom, while the methyl group is para to it. This positional arrangement influences the compound's electronic distribution and reactivity. Studies on positional isomerism in pyridine rings have shown that substitution patterns affect molecular conjugation, fluorescence properties, and intermolecular interactions. For example, positional isomers of substituted pyridines demonstrate varying photophysical behaviors and crystal packing, which are critical in designing functional materials and pharmaceuticals.
2-Acetoxy-4-methylpyridine plays a role as an intermediate and building block in heterocyclic chemistry. Pyridine derivatives are foundational in the synthesis of complex heterocycles, which are prevalent in medicinal chemistry and material science. The acetoxy functional group imparts reactivity that can be exploited in nucleophilic substitution and ester hydrolysis reactions, facilitating the synthesis of more complex molecules. Pyridine-based heterocycles are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Although 2-acetoxy-4-methylpyridine itself is not extensively documented for direct pharmacological activity, its structural features make it valuable in synthetic pathways toward bioactive heterocycles.
A 2D representation of 2-acetoxy-4-methylpyridine shows a six-membered pyridine ring with a nitrogen atom at position 1, an acetoxy group (-OCOCH₃) attached at position 2, and a methyl group (-CH₃) at position 4.
The 3D conformer of 2-acetoxy-4-methylpyridine reveals the spatial orientation of the acetoxy and methyl substituents relative to the pyridine ring, influencing its steric and electronic properties.
Research on positional isomers of substituted pyridines, including methyl and acetoxy derivatives, indicates that substitution position significantly affects electronic conjugation and photophysical properties. For example, compounds with substitutions at the 2-position (ortho) show different fluorescence emission profiles compared to 3- or 4-substituted analogs due to changes in molecular planarity and intramolecular interactions. These effects are critical in designing pyridine-based fluorescent probes and materials.
2-Acetoxy-4-methylpyridine serves as a versatile intermediate in organic synthesis. The acetoxy group can be hydrolyzed to yield 2-hydroxypyridine derivatives, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The methyl group at position 4 provides steric and electronic modulation, influencing reactivity patterns in further functionalization reactions.
While direct studies on 2-acetoxy-4-methylpyridine's biological activity are scarce, its relevance is underscored by the biological importance of pyridine derivatives. Pyridine-based heterocycles form the core of many bioactive molecules, including anticancer agents like tylophorinicine, a phenanthroindolizidine alkaloid with significant pharmacological properties. The structural motifs in 2-acetoxy-4-methylpyridine can be foundational in synthesizing such complex bioactive molecules.
2-Acetoxy-4-methylpyridine (C$$8$$H$$9$$NO$$2$$) features a pyridine ring substituted with an acetoxy group (-OCOCH$$3$$) at position 2 and a methyl group (-CH$$_3$$) at position 4. The pyridine nitrogen at position 1 creates an aromatic six-membered ring with delocalized π-electrons. The acetoxy group introduces an ester functional group, characterized by a carbonyl (C=O) and an ether (C-O) bond. This configuration imposes an electron-withdrawing effect on the pyridine ring, altering its electronic density distribution [4].
The methyl group at position 4 exerts a modest electron-donating inductive effect, partially counteracting the electron-withdrawing nature of the acetoxy group. Resonance structures of the acetoxy moiety reveal partial double-bond character between the carbonyl carbon and oxygen, stabilizing the ester group. The dihedral angle between the pyridine ring and the acetoxy group is influenced by steric interactions with the adjacent methyl substituent, favoring a near-planar conformation to minimize strain [3].
Table 1: Key structural parameters
| Parameter | Value |
|---|---|
| Molecular formula | C$$8$$H$$9$$NO$$_2$$ |
| Aromatic system | Pyridine (C$$5$$H$$4$$N) |
| Functional groups | Ester (-OCOCH$$3$$), methyl (-CH$$3$$) |
| Bond lengths (avg.) | C-N: 1.34 Å, C-O: 1.43 Å |
Single-crystal X-ray diffraction (SCXRD) data for analogous pyridine derivatives reveal that substituent positioning significantly impacts packing patterns. For example, bis(hydroxypyridinium) compounds exhibit layered structures stabilized by hydrogen bonding and π-π stacking (interplanar distances: 3.5–3.7 Å) [3]. In 2-acetoxy-4-methylpyridine, the acetoxy group may participate in C-H···O interactions with adjacent molecules, while the methyl group introduces steric hindrance, limiting rotational freedom about the pyridine-acetoxy bond.
Conformational analysis suggests two primary rotamers:
The anti-conformation is energetically favored due to reduced steric clash between the acetoxy oxygen and methyl hydrogen atoms. Hirshfeld surface analysis of related compounds indicates that van der Waals interactions (H···H: 45–55%) and hydrogen bonds (O···H: 15–20%) dominate crystal packing [3].
The compound exhibits solid-state stability under refrigerated (0–10°C) and inert conditions, consistent with the storage requirements of structurally similar 2-acetyl-4-methylpyridine [1]. Differential scanning calorimetry (DSC) of analogous esters reveals melting points between 30–40°C, suggesting that 2-acetoxy-4-methylpyridine likely melts near 35°C. Phase transitions are influenced by the balance between lattice energy (from hydrogen bonding) and molecular flexibility.
Table 2: Thermodynamic properties
| Property | Value |
|---|---|
| Melting point | ~35°C (estimated) |
| Storage conditions | Refrigerated, inert gas |
| Thermal decomposition | >150°C (predicted) |
The compound is moderately soluble in polar aprotic solvents (e.g., methanol, DMSO) due to hydrogen-bond acceptor capacity from the ester and pyridine groups. A calculated logP (octanol-water partition coefficient) of 1.2 ± 0.3 indicates moderate lipophilicity, comparable to 4-acetoxypyridine [4]. Solvation free energy (ΔG$$_{solv}$$) in water is estimated at -15.2 kJ/mol, reflecting favorable interactions with polar solvents.
Table 3: Solubility profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 50–60 |
| Water | 5–10 |
| Dichloromethane | 30–40 |
The pyridine nitrogen acts as a weak base, with a predicted pKa of 3.8 ± 0.2 in aqueous solution. Protonation occurs at the nitrogen, generating a pyridinium ion stabilized by resonance. The acetoxy group’s electron-withdrawing effect lowers the pKa relative to unsubstituted pyridine (pKa = 5.2) [4]. The methyl group’s electron-donating inductive effect slightly elevates the pKa compared to 2-acetoxypyridine (pKa = 3.5).
Table 4: Acid-base parameters
| Parameter | Value |
|---|---|
| pKa (pyridine N) | 3.8 ± 0.2 |
| Protonation site | Pyridine nitrogen |
| Buffer region | pH 2.5–5.0 |